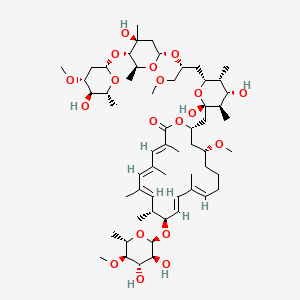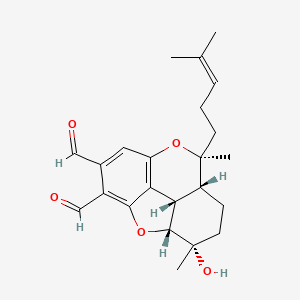
Apoptolidin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apoptolidin C is a natural product found in Nocardiopsis with data available.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Cells
Apoptolidin C, along with its analogs apoptolidins B and the parent compound apoptolidin, has shown promising antiproliferative activity against cancer cells, particularly in lung cancer cells. These compounds display remarkable selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents in oncology (Wender et al., 2005).
Mechanism of Action: Activation of AMPK in Sensitive Cells
Research has revealed that apoptolidins A and C, including apoptolidin C, activate AMP-activated protein kinase (AMPK) in metabolically sensitive cell types. This action is consistent with their function as ATP synthase inhibitors. The metabolic phenotype of a cell is a critical determinant of apoptolidin sensitivity, which may underpin its selectivity for cancer cells. Apoptolidins, including apoptolidin C, trigger autophagy in sensitive cell types without significant inhibition of mTORC1 (Serrill et al., 2015).
Insights from Synthetic Studies
Synthetic studies of apoptolidin C and its analogs have provided valuable insights into the structural requirements for their biological activity. These studies involve the synthesis of key fragments and derivatives of apoptolidin C, contributing to an understanding of its mode of action and potential for further pharmaceutical development (Nicolaou et al., 2003).
Correlation with ATPase Inhibition and Biological Activity
The activity of apoptolidin C and its derivatives has been correlated with their ability to inhibit mitochondrial F0F1-ATPase. However, potent ATPase inhibition is not the sole determinant of antiproliferative activity, suggesting a more complex mode of action or the existence of secondary biological targets (Wender et al., 2006).
Propiedades
Nombre del producto |
Apoptolidin C |
|---|---|
Fórmula molecular |
C58H96O19 |
Peso molecular |
1097.4 g/mol |
Nombre IUPAC |
(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[[(2S,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]methyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1 |
Clave InChI |
UMPAUSPAGVKVQN-DDCUUZBRSA-N |
SMILES isomérico |
C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)C[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |
SMILES canónico |
CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
Sinónimos |
apoptolidin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)



![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)